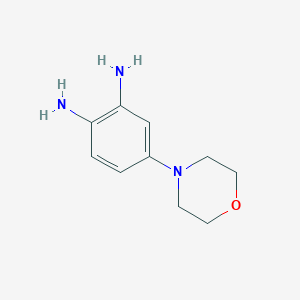

4-Morpholinobenzene-1,2-diamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIMPLKQVKKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556014 | |

| Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119421-28-2 | |

| Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Morpholinobenzene 1,2 Diamine and Its Precursors

Established Synthetic Pathways to 4-Morpholinobenzene-1,2-diamine

Reductive Strategies for Nitro-Containing Precursors (e.g., 4-morpholino-2-nitroaniline)

The most direct and widely employed method for the synthesis of this compound is the reduction of a corresponding nitro-substituted precursor, most commonly 4-morpholino-2-nitroaniline. rsc.orgsoton.ac.ukacs.org This approach benefits from the ready availability of the starting nitroaniline and the efficiency of various reduction methods.

The synthesis of the precursor, 4-morpholino-2-nitroaniline, typically begins with a nucleophilic aromatic substitution reaction. For instance, 2,4-difluoronitrobenzene (B147775) or 2,4,6-trifluoronitrobenzene can be reacted with morpholine (B109124). researchgate.net The reaction of 4-bromo-1-fluoro-nitrobenzene with 4-(2-aminoethyl)morpholine (B49859) is another viable route. soton.ac.uk

Once the nitro-containing precursor is obtained, several reducing agents can be employed to convert the nitro group to an amine. Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method utilizing catalysts such as Palladium on carbon (Pd/C) in a suitable solvent like ethanol. rsc.org

Metal-based Reductions: Reagents like zinc in the presence of an acid (e.g., HCl) or ammonium (B1175870) chloride are also effective. acs.orgresearchgate.netgoogle.com Sodium dithionite (B78146) has also been used for in situ reduction and subsequent cyclization reactions. soton.ac.uk

Other Reducing Agents: Sodium sulfide (B99878) is another option for the reduction of the nitro group. google.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Selected Reductive Strategies for 4-morpholino-2-nitroaniline

| Precursor | Reducing Agent/Catalyst | Solvent | Yield | Reference |

| 4-morpholino-2-nitroaniline | Pd/C, H₂ | Ethanol | - | rsc.org |

| Nitro-morpholine compound | Sodium sulfide | - | 78% | google.com |

| Nitro-morpholine compound | Hydrazine hydrate, Raney Nickel | Ethanol, Water | - | google.com |

| 4-bromo-1-fluoro-nitrobenzene derivative | Sodium dithionite | - | Low | soton.ac.uk |

Yield data was not always available in the cited sources.

Integration of the Morpholine Moiety into Benzene (B151609) Diamine Scaffolds

An alternative approach involves introducing the morpholine ring onto a pre-existing benzene diamine or a protected derivative. This can be achieved through nucleophilic substitution reactions where a suitably activated benzene diamine derivative reacts with a morpholine-containing electrophile or vice-versa. While less common than the reductive approach, this strategy offers flexibility in the synthesis of diverse analogs.

General Approaches to 1,2-Diamine Synthesis with Potential Applicability

The synthesis of 1,2-diamines is a fundamental transformation in organic chemistry, and several general methods could be adapted for the preparation of this compound. nih.gov These methods often provide access to vicinal diamines with high stereoselectivity. organic-chemistry.orgscientificupdate.comthieme.de

Aminolysis of Activated Aziridines

The ring-opening of activated aziridines with amines is a powerful method for the synthesis of 1,2-diamines. thieme-connect.comnih.govrsc.orgresearchgate.net This reaction is often catalyzed by Lewis acids, such as indium tribromide, which activates the aziridine (B145994) ring towards nucleophilic attack. thieme-connect.com The regioselectivity of the ring-opening is a crucial aspect, with the nucleophile typically attacking the more substituted carbon atom. thieme-connect.com The use of pendant sulfamates as intramolecular nucleophiles for aziridine ring-opening offers a regioselective and stereospecific route to vicinal diamines. nih.gov

Catalytic Diamination Reactions of Alkenes

Direct diamination of alkenes represents an atom-economical approach to 1,2-diamines. nih.govrsc.org Various catalytic systems have been developed for this transformation, including those based on copper, iodine, and other transition metals. scientificupdate.comthieme.dersc.org These methods can offer high levels of regio- and stereoselectivity, providing access to either syn- or anti-diamines depending on the catalyst and reaction conditions. scientificupdate.comthieme.de

Reductive Ring-Opening Mechanisms

Reductive ring-opening of certain heterocyclic systems can also yield 1,2-diamines. A notable example is the B₂(OH)₄-mediated reductive ring-opening of N-tosyl aziridines using nitroarenes as the amino source. acs.orgorganic-chemistry.org This method proceeds under aqueous and external catalyst-free conditions, offering a green and regioselective pathway to vicinal diamines. acs.orgorganic-chemistry.org

Table 2: General Methods for 1,2-Diamine Synthesis

| Method | Key Features | Potential Applicability to this compound |

| Aminolysis of Activated Aziridines | Lewis acid catalysis, high yields, regioselective. thieme-connect.com | A morpholine-substituted aniline (B41778) could be used as the nucleophile to open an activated aziridine on a benzene ring. |

| Catalytic Diamination of Alkenes | Atom-economical, regio- and stereoselective. scientificupdate.comthieme.dersc.org | A morpholino-substituted styrene (B11656) derivative could undergo catalytic diamination. |

| Reductive Ring-Opening | Green chemistry, catalyst-free, high regioselectivity. acs.orgorganic-chemistry.org | A morpholino-substituted nitroarene could be used as the amino source in the reductive ring-opening of an aziridine. |

Rhodium-Catalyzed Hydroamination Pathways

Rhodium-catalyzed hydroamination has emerged as a powerful, atom-economical method for the synthesis of vicinal diamines, which are crucial structural motifs in many biologically active molecules and catalysts. organic-chemistry.org This methodology involves the addition of an amine across an unsaturated carbon-carbon bond, facilitated by a rhodium catalyst. nih.gov The use of a Lewis basic amine group attached to the olefin substrate can direct the reaction, leading to high levels of chemo- and regioselectivity. organic-chemistry.org

In a typical rhodium-catalyzed hydroamination for producing unsymmetrical vicinal diamines, an allylic amine is reacted with an amine nucleophile in the presence of a rhodium catalyst, such as one containing a DPEphos ligand. organic-chemistry.org This approach is versatile, accommodating a wide array of amine nucleophiles including primary, secondary, acyclic, and cyclic aliphatic amines. organic-chemistry.org The reaction efficiently produces 1,2-unsymmetrical diamines and has been applied to the rapid synthesis of bioactive molecules and their analogs. organic-chemistry.org While direct synthesis of this compound using this specific named pathway isn't detailed in the provided results, the principles are applicable. The general mechanism suggests that a suitably substituted allylic amine could react with morpholine under rhodium catalysis to generate the desired diamine scaffold. Catalyst-controlled regiodivergent hydroamination reactions, using either rhodium or iridium catalysts, allow for the selective formation of 1,2-, 1,3-, or 1,4-diamines depending on the starting materials and reaction conditions. nih.govnih.gov

Table 1: Key Features of Rhodium-Catalyzed Hydroamination for Diamine Synthesis

| Feature | Description | Reference |

| Reaction Type | Hydroamination of allylic amines | organic-chemistry.org |

| Catalyst | Rhodium-based, e.g., [(DPEphos)Rh(COD)]BF₄ | organic-chemistry.org |

| Selectivity | High chemo- and regioselectivity directed by a tethered Lewis basic amine | organic-chemistry.org |

| Products | Wide range of unsymmetrical vicinal (1,2-) diamines | organic-chemistry.org |

| Atom Economy | High, as it involves the addition of an amine across a C-C double bond | nih.gov |

Iron-Catalyzed Difunctionalization of Alkenes

Iron catalysis offers a cost-effective and sustainable alternative for the synthesis of complex molecules. rsc.org The iron-catalyzed difunctionalization of alkenes is a particularly valuable strategy for creating vicinal diamines from readily available starting materials. organic-chemistry.org This method can proceed through a radical-based pathway and is noted for its operational simplicity and tolerance of a wide array of functional groups. organic-chemistry.org

One prominent example is the iron-catalyzed reaction that provides primary 2-azidoamines from alkenes, which serve as versatile precursors to 1,2-diamines. organic-chemistry.org This process is scalable and can be performed under mild conditions. organic-chemistry.org Another approach involves the iron-mediated 1,2-diazidation of alkenes, which also yields precursors to 1,2-diamines through a ligand-to-metal charge transfer (LMCT) mechanism, avoiding the need for external oxidants. nih.gov This protocol demonstrates high functional group compatibility and can be applied to a diverse range of alkene substrates. nih.gov Furthermore, iron-catalyzed intermolecular 1,2-difunctionalization of styrenes and conjugated alkenes with silanes and various nitrogen or carbon nucleophiles has been developed, showcasing the versatility of iron in facilitating the formation of diverse chemical bonds. nih.gov

Synthesis of Structurally Related Benzene Diamine Isomers (e.g., 4-Morpholinobenzene-1,3-diamine)

The synthesis of structural isomers, such as 4-morpholinobenzene-1,3-diamine, often involves multi-step sequences starting from different precursors. For instance, this compound is a key intermediate in the synthesis of various biologically active molecules. nih.gov A common synthetic route involves the nucleophilic substitution of a suitable precursor with morpholine, followed by the reduction of a nitro group to an amine. nih.gov

In one example, the synthesis of a derivative of 4-morpholinobenzene-1,3-diamine starts with the aromatic amination of a pyrimidine (B1678525) compound, followed by the reduction of a nitro group to yield the diamine. nih.gov Another patent describes a process where a complex is reacted with a base, such as sodium hydroxide, to produce a derivative of 4-morpholinobenzene-1,3-diamine. google.com This isomer has also been utilized as a novel aqueous monomer in the fabrication of reverse osmosis membranes. researchgate.net

Table 2: Example Synthetic Route for a 4-Morpholinobenzene-1,3-diamine Derivative

| Step | Reaction | Reagents/Conditions | Reference |

| 1 | Aromatic Amination | Pyrimidine precursor, amine | nih.gov |

| 2 | Nitro Group Reduction | Reducing agent (e.g., Pd/C, H₂) | rsc.org |

Synthetic Challenges and Optimization Strategies for Yield and Purity

The synthesis of complex organic molecules like this compound often presents challenges related to yield, purity, and the formation of side products. beilstein-journals.org The optimization of reaction conditions is a labor-intensive process that requires exploring a high-dimensional parameter space. beilstein-journals.org

Key challenges in multi-step syntheses include:

Reaction Selectivity: Ensuring the desired isomer is formed, especially when multiple reactive sites are present.

Reaction Yield: Maximizing the conversion of starting materials to the desired product in each step.

Purification: Removing unreacted starting materials, reagents, and byproducts, which can be particularly challenging for polar compounds like diamines.

Scalability: Translating a laboratory-scale synthesis to a larger, industrial scale can present new challenges in terms of heat transfer, mixing, and purification.

To address these challenges, modern organic synthesis employs various optimization strategies. High-throughput experimentation (HTE) platforms allow for the rapid screening of multiple reaction variables simultaneously. beilstein-journals.org Machine learning algorithms can be used to analyze the data from HTE and predict optimal reaction conditions, reducing the time and resources required for optimization. beilstein-journals.org The careful design of experiments (DoE) is crucial for systematically exploring the reaction space and identifying the most critical parameters affecting yield and purity. beilstein-journals.org

Novel Synthetic Route Development and Green Chemistry Considerations

The development of novel synthetic routes for this compound and related compounds is driven by the need for more efficient, cost-effective, and environmentally friendly processes. rsc.org Green chemistry principles are increasingly being integrated into synthetic planning to minimize waste and reduce the environmental impact of chemical manufacturing. acs.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as hydroamination, are often highly atom-economical. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Waste Prevention: Designing syntheses to prevent waste rather than treating it after it has been created. acs.org

A documented synthesis of this compound involves the reaction of a chloro-nitro-aniline derivative with morpholine, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. rsc.org While effective, this route involves a heavy metal catalyst and flammable hydrogen gas. Future research may focus on developing catalytic systems that are more sustainable, such as using earth-abundant metal catalysts or biocatalytic methods. The use of enzymes, for example, can offer high specificity and avoid the need for protecting groups, thus simplifying the synthetic process and reducing waste. acs.org

Reactivity and Reaction Mechanisms of 4 Morpholinobenzene 1,2 Diamine

Electrophilic and Nucleophilic Reactivity of the Amino Groups

The defining characteristic of the two amino groups in 4-Morpholinobenzene-1,2-diamine is their nucleophilicity. masterorganicchemistry.comyoutube.com A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. masterorganicchemistry.comyoutube.com The nitrogen atoms of the amino groups possess lone pairs of electrons, making them electron-rich and thus prone to attack electron-deficient species, known as electrophiles. youtube.comyoutube.com

The reactivity of these amino groups is further modulated by the electronic effects of the substituents on the benzene (B151609) ring. The morpholino group at the 4-position is a strong electron-donating group. Through resonance and inductive effects, it increases the electron density on the aromatic ring and, consequently, enhances the nucleophilicity of the adjacent amino groups. This makes them more reactive towards electrophiles compared to the amino groups in unsubstituted o-phenylenediamine (B120857). The amino groups can readily participate in nucleophilic substitution reactions and are key to the formation of various derivatives. rsc.orggoogle.com

Oxidative Transformations of the Diamine Moiety

Aromatic para-diamino compounds, such as 4-morpholinoaniline (B114313) (a closely related structure), are readily oxidized. researchgate.net The oxidation process often involves the loss of two electrons and two protons to form highly reactive intermediates. researchgate.net

The electrochemical oxidation of 4-morpholinoaniline, an analogue of the title compound, has been studied in detail. researchgate.netresearchgate.net This process proceeds via a two-electron, two-proton transfer to generate a highly reactive p-quinonediimine intermediate. researchgate.netacs.org This intermediate is a potent electrophile and serves as a key species in subsequent chemical transformations. The formation of this quinonediimine is a common pathway for oxidized aromatic para-diamino compounds. researchgate.net

The electrochemically generated p-quinonediimine readily reacts with a variety of nucleophiles. researchgate.netresearchgate.net These reactions typically follow a Michael-type addition mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the quinonediimine ring. researchgate.netacs.org

Table 1: Electrochemical Oxidation Mechanisms with Various Nucleophiles

| Nucleophile | Reaction Mechanism Type | Reference |

|---|---|---|

| Triphenylphosphine | EC | researchgate.netresearchgate.net |

| Benzoylacetonitrile | ECEC | researchgate.netresearchgate.net |

| 1,2-Dimethylindole | ECECE | researchgate.netresearchgate.net |

| 2-Mercaptobenzothiazole | Michael-type addition followed by intramolecular cyclization | acs.org |

Substituents on the aromatic ring have a significant impact on the oxidation potential and the subsequent reaction pathways. psu.edunih.gov Electron-donating groups, like the morpholino group, generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential.

The direction of the subsequent reactions is also influenced by the electronic properties of the reactants. researchgate.netresearchgate.net Computational studies have shown that the total Gibbs free energy (Gtot) of the diamine and its substituted forms can determine the direction of the reactions. researchgate.netresearchgate.net Furthermore, the nature of the substituent can dictate the type of products formed, influencing whether reactions like ring hydroxylation or substituent oxidation occur. nih.gov In related systems, the presence and position of substituents on the reacting radicals can steer the reaction towards different dimerization products, for example, by favoring o-C-N coupling. psu.edu

Cyclocondensation Reactions for Heterocyclic Ring Formation

The two adjacent amino groups of this compound provide a reactive scaffold for the synthesis of fused heterocyclic systems. These cyclocondensation reactions are powerful methods for constructing complex molecules from simple precursors.

One of the most important reactions of o-phenylenediamines is their condensation with carbonyl compounds. mdpi.com This reaction provides a direct route to various N-heterocycles. When reacted with aldehydes, o-phenylenediamines typically form 2-substituted-1H-benzimidazoles. mdpi.com The reaction with ketones is also possible.

The general mechanism involves an initial nucleophilic attack by one of the amino groups on the electrophilic carbonyl carbon. libretexts.org This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, leading to the elimination of a water molecule and the formation of the stable heterocyclic ring. mdpi.comresearchgate.net Similarly, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930), leads to the formation of quinoxaline (B1680401) derivatives. mdpi.com

Table 2: Heterocyclic Products from Cyclocondensation of o-Phenylenediamines

| Carbonyl Compound Type | Resulting Heterocycle | Reference |

|---|---|---|

| Aldehydes | 2-Substituted-1H-benzimidazoles | mdpi.com |

| Carboxylic Acids | 2-Substituted-1H-benzimidazoles | researchgate.net |

| α-Dicarbonyls (e.g., Glyoxal) | Quinoxalines | mdpi.com |

| N,N'-Carbonyldiimidazole (CDI) | 1H-benzo[d]imidazol-2(3H)-one | mdpi.com |

Formation of Benzimidazole (B57391) Derivatives via Phillips-Ladenburg and Weidenhagen Reactions

The synthesis of benzimidazole derivatives from this compound can be achieved through established condensation reactions, namely the Phillips-Ladenburg and Weidenhagen reactions. These methods are foundational in the synthesis of benzimidazoles from ortho-phenylenediamines. semanticscholar.orgresearchgate.netgrowingscience.com

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acid chlorides) under acidic conditions and often at elevated temperatures. growingscience.comresearchgate.net For this compound, this reaction would proceed by nucleophilic attack of the amino groups onto the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the benzimidazole ring. The presence of the electron-donating morpholino group is anticipated to enhance the nucleophilicity of the diamine, potentially facilitating the reaction under milder conditions compared to unsubstituted o-phenylenediamine.

The Weidenhagen reaction provides an alternative route, utilizing the condensation of an o-phenylenediamine with an aldehyde or ketone. researchgate.netgrowingscience.com This reaction typically requires an oxidizing agent to facilitate the final aromatization step to the benzimidazole. The reaction with this compound would form a dihydrobenzimidazole intermediate, which is then oxidized to the corresponding 2-substituted-6-morpholinobenzimidazole.

A practical example of a similar synthesis involves the reaction of 4-fluoro-5-morpholin-4-yl-benzene-1,2-diamine with various aromatic aldehydes in the presence of sodium metabisulfite (B1197395) to yield substituted benzimidazole derivatives. psu.edu This demonstrates the viability of the benzimidazole scaffold synthesis from a morpholino-substituted o-phenylenediamine.

Table 1: Comparison of Phillips-Ladenburg and Weidenhagen Reactions for Benzimidazole Synthesis

| Feature | Phillips-Ladenburg Reaction | Weidenhagen Reaction |

| Reactant | Carboxylic acid or derivative | Aldehyde or Ketone |

| Key Step | Acylation followed by cyclization | Condensation and oxidative aromatization |

| Byproduct | Water | Water |

| Conditions | Typically acidic, high temperature | Often requires an oxidizing agent |

Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles, and their synthesis commonly involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as an α-diketone. nih.govresearchgate.netsapub.org This reaction is a versatile and widely employed method for constructing the quinoxaline ring system. dergipark.org.tr

The reaction of this compound with a 1,2-dicarbonyl compound, like benzil, is expected to proceed readily to form the corresponding 6-morpholino-2,3-disubstituted quinoxaline. The mechanism involves a double condensation between the amino groups of the diamine and the carbonyl groups of the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline ring.

Various catalytic systems have been developed to promote this condensation under mild conditions, including the use of mineral fertilizers, phenol, and alumina-supported heteropolyoxometalates. nih.govsapub.orgdergipark.org.tr These catalysts often allow the reaction to be carried out at room temperature with high yields and short reaction times, aligning with the principles of green chemistry. sapub.org The electron-donating nature of the morpholino group on the this compound is expected to enhance the nucleophilicity of the amino groups, thereby facilitating a rapid and efficient condensation. researchgate.net

Table 2: Examples of Catalysts Used in Quinoxaline Synthesis from o-Phenylenediamines

| Catalyst | Solvent | Temperature | Reference |

| Alumina-Supported Heteropolyoxometalates | Toluene (B28343) | Room Temperature | nih.gov |

| Phenol | Ethanol/Water | Room Temperature | sapub.org |

| Phosphate-based Fertilizers (MAP, DAP, TSP) | Ethanol | Room Temperature | dergipark.org.tr |

| Polymer Supported Sulphanilic Acid | Ethanol | Room Temperature | researchgate.net |

Other Heterocyclic Annulations Involving 1,2-Diamine Systems

Beyond the synthesis of benzimidazoles and quinoxalines, the 1,2-diamine functionality of this compound serves as a versatile precursor for the construction of other heterocyclic ring systems. The reactivity of the adjacent amino groups allows for a variety of annulation (ring-forming) reactions with suitable electrophilic partners.

One such example is the formation of dicyanopyrazinoquinoxaline derivatives . This can be achieved through the reaction of an o-phenylenediamine with a dichloropyrazine building block, followed by oxidation. beilstein-journals.org This reaction would lead to an extended π-conjugated system incorporating the morpholino-substituted benzene ring.

Furthermore, 1,2-diamines are key components in formal [4+3] annulation reactions for the synthesis of seven-membered heterocyclic rings like 1,4-benzodiazepinones . dicp.ac.cn These reactions, often catalyzed by a combination of N-heterocyclic carbenes and transition metals, can proceed with high enantioselectivity, offering a route to chiral, biologically relevant scaffolds.

The condensation of o-phenylenediamines with other reactive species can also lead to a diverse array of fused heterocycles. For instance, reaction with camphorquinone (B77051) can yield pyrazine (B50134) derivatives, which can act as ligands for coordination polymers. chim.it These examples highlight the broad synthetic utility of the 1,2-diamine moiety in accessing a wide range of complex heterocyclic architectures. nih.govuomus.edu.iq

Dimerization and Polymerization Processes

The bifunctional nature of this compound, possessing two nucleophilic amino groups, provides the potential for its use as a monomer in dimerization and polymerization reactions. While specific studies on the dimerization and polymerization of this particular compound are not prevalent, the principles of step-growth polymerization can be applied.

Dimerization or polymerization can be achieved by reacting this compound with a suitable difunctional electrophilic linker. For example, reaction with a diacyl chloride or a diisocyanate would lead to the formation of polyamides or polyureas, respectively. The resulting polymers would incorporate the morpholino-substituted benzene ring into the polymer backbone, which could influence the material's properties such as solubility, thermal stability, and charge-transport characteristics.

Supramolecular polymers can also be envisioned through non-covalent interactions. For instance, the formation of stable dimers through host-guest chemistry or specific hydrogen bonding motifs could lead to self-assembled polymeric chains. nsf.govnih.gov The ability of some diamine-derived structures to form stable dimers is a known phenomenon in supramolecular chemistry. nih.gov While the direct polymerization of alkenes or the formation of oligomers in thermal processes are well-documented, the polymerization of aromatic diamines typically follows a step-growth mechanism with appropriate comonomers. nih.govmdpi.comaocs.org

Structure-Reactivity Relationships within Substituted Diamines

The reactivity of a substituted o-phenylenediamine is significantly influenced by the electronic nature of the substituents on the aromatic ring. The morpholino group in this compound plays a crucial role in modulating its reactivity compared to unsubstituted o-phenylenediamine or those bearing other functional groups.

The morpholino substituent is a strong electron-donating group due to the resonance effect of the nitrogen atom's lone pair with the benzene ring. This increases the electron density at the ortho and para positions, and importantly, enhances the nucleophilicity of the two adjacent amino groups. This enhanced nucleophilicity generally leads to faster reaction rates in condensation reactions, such as the formation of quinoxalines. researchgate.net

Conversely, the presence of electron-withdrawing groups on the o-phenylenediamine ring would decrease the nucleophilicity of the amino groups, making such reactions slower. The stability of metal complexes formed with substituted o-phenylenediamines also shows a dependence on the electronic properties of the substituent, with electron-donating groups potentially influencing the redox behavior of the complex. nih.gov The study of charge-transfer complexes also confirms that electron-donating substituents on a benzene ring enhance its ability to act as an electron donor. preprints.org

Therefore, the morpholino group in this compound is expected to activate the molecule towards electrophilic attack and facilitate condensation and annulation reactions.

Derivatization and Functionalization of 4 Morpholinobenzene 1,2 Diamine

Strategies for Chemical Derivatization of Amine Functionalities

The presence of two adjacent primary amine groups on the benzene (B151609) ring allows for a variety of derivatization reactions, including acylation, alkylation, arylation, and condensation to form Schiff bases. The ortho-disposition of these amines also predisposes the molecule to cyclization reactions, forming heterocyclic systems like benzimidazoles and quinoxalines.

Acylation of the primary amine groups in 4-Morpholinobenzene-1,2-diamine leads to the formation of stable amide derivatives. This reaction typically involves treating the diamine with acylating agents such as acyl chlorides or anhydrides. The introduction of acyl groups can significantly modify the electronic and physical properties of the molecule. Acylation is a widely used procedure for the derivatization of primary and secondary amines as it improves volatility, chemical stability, and chromatographic behavior researchgate.net.

A particularly important reaction for o-phenylenediamines is the condensation with carboxylic acids or their derivatives, which serves as a classical route to synthesize benzimidazoles researchgate.net. Similarly, reaction with 1,2-dicarbonyl compounds provides a direct pathway to quinoxaline (B1680401) derivatives nih.govnih.govchim.it. This cyclocondensation is a form of acylation followed by an intramolecular dehydration, leading to the formation of a stable heterocyclic ring. For instance, the reaction of an o-phenylenediamine (B120857) with a 1,2-diketone in a suitable solvent like toluene (B28343) or even water can efficiently produce quinoxalines, sometimes at room temperature nih.govchim.it.

Table 1: Representative Cyclocondensation Reactions of o-Phenylenediamines This table illustrates common reactions that this compound is expected to undergo.

| Reactant 1 | Reactant 2 | Product Class | Catalyst/Conditions |

| o-Phenylenediamine | Carboxylic Acid | Benzimidazole (B57391) | Acid catalyst, heat |

| o-Phenylenediamine | Aldehyde | Benzimidazole | Oxidative conditions |

| o-Phenylenediamine | 1,2-Diketone | Quinoxaline | Room temp to reflux |

| o-Phenylenediamine | α-Haloketone | Quinoxaline | Base, solvent |

Alkylation and Arylation Reactions

The amine functionalities of this compound can undergo N-alkylation and N-arylation to form secondary or tertiary amines. Alkylation involves the replacement of an active hydrogen on the amine with an aliphatic or benzyl (B1604629) group, which can reduce polarity gcms.cz. For example, o-phenylenediamine can be N-alkylated by reacting it with substituted benzyl alcohols in the presence of a catalyst and a base like cesium carbonate at elevated temperatures researchgate.net. Depending on the stoichiometry, this can lead to mono- or di-alkylated products.

N-arylation, often achieved through palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the formation of a nitrogen-aryl bond. These methods are powerful tools for creating complex molecular architectures. While specific examples for this compound are not prevalent, the general methodology is broadly applicable to aromatic amines.

Further functionalization of related heterocyclic scaffolds like morpholines and piperazines has been demonstrated through reactions such as reductive amination and sulfonation, highlighting the versatility of the secondary amine products that can be generated from initial alkylation acs.org.

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. This reaction is of significant interest as Schiff bases are important ligands in coordination chemistry tandfonline.com. The azomethine group (-N=CH-) is crucial for the formation of stable metal complexes tandfonline.comjgtps.com.

Research on the closely related compound, 4-morpholinoaniline (B114313), provides direct insight into the Schiff base chemistry of this compound. Studies have shown that 4-morpholinoaniline readily condenses with substituted salicylaldehydes or o-vanillin to yield Schiff base ligands jgtps.comnih.gov. These ligands, which act as bidentate or tridentate chelating agents, subsequently react with various metal salts (e.g., Cu(II), Co(II), Zn(II), Ni(II)) to form stable coordination complexes jgtps.comnih.govresearchgate.net. Given that this compound possesses two primary amine groups, it has the potential to react with one or two equivalents of an aldehyde to form mono- or bis-Schiff bases, respectively, which can then act as sophisticated multidentate ligands.

Table 2: Synthesis of Schiff Bases and Metal Complexes from 4-Morpholinoaniline These reactions are analogous to those expected for this compound.

| Amine Reactant | Aldehyde Reactant | Metal Salt (if any) | Resulting Product | Reference |

| 4-Morpholinoaniline | Substituted Salicylaldehyde | Cu(II), Co(II), Zn(II), VO(IV) | Metal-Schiff Base Complex | nih.govresearchgate.net |

| 4-Morpholinoaniline | O-Vanillin | Mn(II), Ni(II) | Metal-Schiff Base Complex | jgtps.com |

| 4-Morpholinoaniline | Salicylaldehyde derivative | Cu(II) | Metal-Schiff Base Complex | tandfonline.com |

Methodologies for Analytical Derivatization

For analytical purposes, especially in chromatography, derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For this compound, this typically aims to improve volatility for gas chromatography or enhance detectability for liquid chromatography.

Direct analysis of aromatic diamines by GC is challenging due to their low volatility, high polarity, and potential for thermal degradation colostate.edu. Derivatization is therefore essential to mask the polar amine groups, thereby increasing volatility and improving peak shape gcms.czcolostate.edu. The most common derivatization strategies for amines in GC are silylation and acylation researchgate.netlibretexts.org.

Silylation: This involves replacing the active hydrogens on the amine groups with a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives that are more volatile and thermally stable colostate.edu.

Acylation: This method involves reacting the amine with perfluoroacylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). The resulting perfluoroacyl amides are highly volatile and are particularly useful for sensitive detection using an electron capture detector (ECD) researchgate.net.

Table 3: Common Derivatizing Reagents for Amines in GC Analysis

| Reagent Class | Reagent Example | Abbreviation | Target Group | Key Benefit |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -OH, -COOH | Increases volatility, thermal stability |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | -NH2, -OH | Increases volatility, ECD sensitivity |

| Acylating Agents | Pentafluoropropionic Anhydride | PFPA | -NH2, -OH | Increases volatility, ECD sensitivity |

| Acylating Agents | Heptafluorobutyric Anhydride | HFBA | -NH2, -OH | Increases volatility, ECD sensitivity |

Derivatization for Liquid Chromatography (LC) and Mass Spectrometry (MS) Analysis

In LC, derivatization is employed not to increase volatility, but to enhance detection, typically by attaching a chromophoric or fluorophoric tag to the analyte for UV-Vis or fluorescence detection libretexts.orgnih.gov. This is particularly useful for compounds that lack a native chromophore or fluorophore. For mass spectrometry, derivatization can improve ionization efficiency and chromatographic separation nih.gov. The primary amine groups of this compound are ideal targets for such derivatization.

Pre-column derivatization is the most common approach, where the reaction is completed before injecting the sample into the LC system rsc.org. A wide array of reagents is available for labeling primary amines researchgate.net.

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives libretexts.orgnih.gov.

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield intensely fluorescent sulfonamide derivatives that are also UV-active nih.govrsc.org.

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Another widely used reagent that reacts with primary and secondary amines to form derivatives with strong UV absorbance and fluorescence libretexts.orgnih.gov.

Novel Reagents: More recently, new reagents have been developed for enhanced sensitivity and selectivity. Examples include 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), which forms stable derivatives with strong fluorescence and characteristic mass spectrometric fragmentation, and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which reacts readily with primary amines in aqueous solutions nih.gov.

Table 4: Common Derivatizing Reagents for Amines in LC and MS Analysis

| Reagent | Abbreviation | Detection Method | Key Features |

| o-Phthaldialdehyde | OPA | Fluorescence | Fast reaction with primary amines. |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Stable derivatives, reacts with primary/secondary amines. |

| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Fluorescence, UV | Strong detector response. |

| Dabsyl Chloride | DBS-Cl | UV-Vis (Visible) | Forms stable, colored derivatives. |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescence | Good selectivity in aqueous solution, stable derivatives. |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Fluorescence, MS | High sensitivity, characteristic MS fragmentation. |

Regioselective Functionalization Approaches

Regioselective functionalization of this compound is crucial for controlling the structure of the final product. The primary approach for derivatizing this compound involves the condensation reaction between the 1,2-diamine groups and reagents containing two electrophilic centers, or a single electrophilic center such as an aldehyde or carboxylic acid, to form heterocyclic systems like benzimidazoles.

The reaction of o-phenylenediamines with aldehydes is a direct method for synthesizing benzimidazole derivatives. vinhuni.edu.vn However, this reaction can lack selectivity, often producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org The control of regioselectivity—achieving either mono-substitution at one of the nitrogen atoms or a specific di-substitution pattern—is a significant synthetic challenge.

Recent research has demonstrated that the choice of catalyst and the electronic nature of the aldehyde substrate can dictate the reaction pathway. For instance, the use of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst has been shown to provide selective synthesis of either 1,2-disubstituted or 2-substituted benzimidazoles. beilstein-journals.org

Synthesis of 1,2-disubstituted benzimidazoles: When electron-rich aldehydes are reacted with an o-phenylenediamine in the presence of Er(OTf)₃, the reaction favors a double-condensation, yielding 1,2-disubstituted benzimidazoles with good yields. The catalyst is believed to better coordinate with the electron-rich aldehyde, facilitating the formation of the di-substituted product. beilstein-journals.org

Synthesis of 2-substituted benzimidazoles: Conversely, when aldehydes bearing electron-withdrawing groups are used under the same catalytic conditions, the reaction selectively yields the mono-condensation products (2-substituted benzimidazoles). beilstein-journals.org In the absence of the catalyst, the mono-condensation pathway is generally preferred. beilstein-journals.org

This catalytic approach represents a significant advancement in the regioselective functionalization of o-phenylenediamines like this compound, allowing for the targeted synthesis of specific benzimidazole isomers under environmentally friendly conditions. beilstein-journals.orgmdpi.com

Table 1: Catalyst-Controlled Regioselective Synthesis of Benzimidazoles

Table of Mentioned Compounds

Compound Name This compound Benzimidazole Erbium(III) trifluoromethanesulfonate 4-morpholinopyrrolopyrimidine 4-morpholino-2-phenylquinazoline Thieno[3,2-d]pyrimidine

Coordination Chemistry of 4 Morpholinobenzene 1,2 Diamine

Ligand Properties and Coordination Modes

The functionality of 4-Morpholinobenzene-1,2-diamine as a ligand in coordination chemistry is dictated by the interplay between its constituent chemical groups.

The 1,2-diaminobenzene portion of the molecule is a classic bidentate chelating ligand. libretexts.org Ligands that can bind to a central metal ion through two donor atoms are known as bidentate ligands. libretexts.orgresearchgate.net The two adjacent amino groups can coordinate to a single metal center, forming a stable five-membered chelate ring. nih.gov This chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a fundamental principle in coordination chemistry. nih.gov The spatial arrangement of the nitrogen lone pairs in the 1,2-diamine moiety is well-suited for coordinating with a variety of transition metals. researchgate.net The coordination number of the central metal ion is determined by the number of ligand donor atoms to which it is directly bonded. sysrevpharm.orgekb.eg In the case of bidentate ligands like 1,2-diaminoethane (a simple analog), each ligand contributes two donor atoms to the coordination sphere of the metal. sysrevpharm.orgekb.eg

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through direct reaction with metal salts or via the formation of a Schiff base ligand followed by complexation.

Complexes of this compound with various transition metals can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, nickel(II) complexes with related Schiff base ligands have been prepared, suggesting that direct complexation with Ni(II) salts is feasible. nih.govarcjournals.orgbohrium.com Similarly, zinc(II) complexes with Schiff bases derived from diamines are well-documented, indicating the potential for forming stable complexes with this compound. researchgate.netresearchgate.netrsc.orgajrsp.comrsc.org

The coordination chemistry of antimony(III) with N2O2-type tetradentate ligands has been explored, revealing the formation of stable complexes with square pyramidal geometries. nih.gov This suggests that Sb(III) could also form stable chelates with the bidentate N,N-donor system of this compound.

Uranyl(VI) complexes are known to form with a variety of organic ligands, including those with nitrogen and oxygen donor atoms. nih.govmdpi.comed.ac.ukrsc.orgnih.gov The synthesis of uranyl(VI) complexes often involves the reaction of a uranyl salt, such as uranyl acetate (B1210297), with the ligand in a suitable solvent like methanol. nih.govmdpi.com The resulting complexes can exhibit high thermal stability. nih.gov

A general synthetic route for these metal complexes involves dissolving the ligand and the metal salt in a solvent, often with gentle heating, to facilitate the reaction. nih.gov The resulting complex may then precipitate upon cooling or with the addition of a less-polar solvent.

Table 1: Examples of Metal Salts Used in the Synthesis of Related Diamine and Schiff Base Complexes

| Metal Ion | Typical Metal Salt Used | Reference |

|---|---|---|

| Ni(II) | Nickel(II) acetate, Nickel(II) chloride | arcjournals.orgbohrium.com |

| Zn(II) | Zinc(II) acetate, Zinc(II) chloride | rsc.orgrsc.orgnih.gov |

| Sb(III) | Antimony(III) chloride | nih.gov |

| U(VI) | Uranyl(VI) acetate dihydrate | nih.govmdpi.com |

A versatile method for modifying the coordinating properties of this compound is through the formation of Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net The 1,2-diamine moiety of this compound can react with two equivalents of an aldehyde or ketone to form a tetradentate Schiff base ligand. bohrium.com

These Schiff base ligands can then be used to chelate metal ions, often resulting in highly stable complexes with well-defined geometries. rsc.org The synthesis of Schiff base metal complexes generally involves a two-step process: first, the synthesis of the Schiff base ligand, followed by the reaction of the ligand with a metal salt. bohrium.comnih.gov Alternatively, a one-pot synthesis can be employed where the diamine, aldehyde/ketone, and metal salt are reacted together. sysrevpharm.org The resulting Schiff base complexes of metals like Ni(II) and Zn(II) often exhibit square planar or tetrahedral geometries, respectively. sysrevpharm.orgbohrium.com

Table 2: Common Aldehydes and Ketones for Schiff Base Formation with Diamines

| Carbonyl Compound | Resulting Schiff Base Type | Reference |

|---|---|---|

| Salicylaldehyde | N2O2 tetradentate ligand | bohrium.com |

| 2-Hydroxy-1-naphthaldehyde | N2O2 tetradentate ligand | arcjournals.org |

| 4-(Dimethylamino)benzaldehyde | N2N2 tetradentate ligand | nih.govscielo.org.mx |

Structural Elucidation of Coordination Compounds

The structures of the coordination compounds formed with this compound and its Schiff base derivatives are typically elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The stretching frequencies of the N-H bonds in the free diamine ligand are expected to shift upon complexation. In the case of Schiff base complexes, the characteristic C=N (azomethine) stretching vibration provides evidence of Schiff base formation and its involvement in coordination. nih.govbohrium.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes, such as those of Zn(II). nih.govrsc.org Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide information about the coordination environment. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes. bohrium.com The position and intensity of the absorption bands can provide information about the geometry of the complex and the nature of the metal-ligand bonding. mdpi.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition. arcjournals.org

Molar Conductance Measurements: Molar conductivity measurements in a suitable solvent are used to determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com This helps to establish whether any anions are part of the coordination sphere or exist as counter-ions. mdpi.com

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions like Ni(II) or Cu(II), magnetic susceptibility measurements can provide information about the number of unpaired electrons and thus help in determining the geometry of the complex. bohrium.com

Table 3: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Confirmation of ligand coordination, identification of functional groups. |

| NMR Spectroscopy | Structural information for diamagnetic complexes. |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry. |

| Mass Spectrometry | Molecular weight and composition. |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles. |

| Molar Conductance | Electrolytic nature of the complex. |

Coordination Geometry and Stereochemistry

The coordination geometry of a metal complex is determined by the central metal ion and the number and nature of the surrounding ligands. Common geometries include octahedral, square planar, and tetrahedral arrangements. For metal complexes of this compound, the specific coordination geometries have not been extensively documented in peer-reviewed literature. However, based on the behavior of similar 1,2-diamine ligands, it is anticipated that it would form complexes exhibiting these common geometries depending on the metal ion and reaction conditions. For instance, transition metals frequently form octahedral complexes, while ions like Ni(II) can adopt square planar or tetrahedral geometries.

Denticity and Chelate Ring Formation

This compound possesses two nitrogen donor atoms in a 1,2-position on the benzene (B151609) ring, analogous to ethylenediamine. This structure strongly suggests that it functions as a bidentate ligand , capable of donating two pairs of electrons to a central metal ion. google.com

When a bidentate ligand like this compound coordinates to a metal ion, it forms a stable ring structure known as a chelate ring . This process, called chelation, results in a more stable complex compared to coordination with two separate monodentate ligands. The formation of a five-membered chelate ring involving the metal ion and the two nitrogen atoms of the diamine moiety is expected, a common feature for 1,2-diamine ligands which contributes to the thermodynamic stability of the resulting metal complex.

Isomerism in Metal Complexes

Isomerism is a key feature in coordination chemistry, and metal complexes of this compound would be expected to exhibit various forms of isomerism.

Geometrical Isomerism: In heteroleptic complexes, where other ligands are present, geometrical isomers (cis and trans) could arise. For example, in a square planar complex of the type [M(L)₂X₂] or an octahedral complex of the type [M(L)₂X₄] (where L is this compound), the two diamine ligands can be positioned adjacent (cis) or opposite (trans) to each other. google.com There is currently no specific literature data confirming such isomers for this particular ligand.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are dictated by the metal ion's d-electron configuration and the ligand field environment. These properties are typically studied using techniques like UV-visible spectroscopy and magnetic susceptibility measurements.

Currently, there is a lack of specific published data on the electronic spectra or magnetic properties of metal complexes where this compound is the primary ligand. Research in this area would be necessary to characterize the ligand field strength and the magnetic behavior (paramagnetism or diamagnetism) of its complexes with various transition metals.

Catalytic Applications of Metal-Diamine Complexes

Metal-diamine complexes are a well-established class of catalysts for a variety of organic transformations, including hydrogenation, oxidation, and polymerization. google.com While there is extensive research on the catalytic activity of various metal-diamine complexes, specific studies detailing the use of this compound metal complexes in general catalysis are not readily found in the public domain.

Existing research mentions the use of this compound as an intermediate in the synthesis of complex organic molecules designed as inhibitors for specific biological targets, such as FGFR4 kinase. This application, while involving a derivative of the diamine, falls within the realm of medicinal chemistry rather than the broader catalytic applications typically associated with simple metal-diamine complexes. Further investigation is required to explore the potential of its metal complexes as catalysts in synthetic chemistry.

Spectroscopic and Structural Elucidation of 4 Morpholinobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-Morpholinobenzene-1,2-diamine, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework, while two-dimensional techniques help to resolve complex spin systems and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the morpholine (B109124) ring.

The aromatic region is anticipated to display signals for three protons on the benzene (B151609) ring. The morpholine substituent, an electron-donating group, and the two adjacent amino groups significantly influence the chemical shifts of these protons, generally shielding them and shifting them upfield compared to benzene (δ 7.34 ppm). The protons of the morpholine ring typically appear as two distinct triplets in the aliphatic region of the spectrum, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The amino (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-3/H-5/H-6) | 6.2 - 6.8 | d, dd, d | ~2-8 Hz |

| Amino H (-NH₂) | 3.5 - 5.0 | br s | N/A |

| Morpholine H (-CH₂-N-) | 2.9 - 3.2 | t | ~4-5 Hz |

| Morpholine H (-CH₂-O-) | 3.7 - 3.9 | t | ~4-5 Hz |

Note: Predicted data is based on typical values for similar structural motifs. d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. chemicalbook.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for a count of non-equivalent carbons. For this compound, which has C₁₀H₁₅N₃O as its chemical formula, ten distinct signals are expected, corresponding to the six carbons of the benzene ring and the four carbons of the morpholine ring.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the nitrogen atoms (C-1, C-2, C-4) will have their resonances shifted to different extents. The aliphatic carbons of the morpholine ring appear in the upfield region of the spectrum, typically between 40 and 70 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C1 - C6) | 110 - 150 |

| Morpholine C (-CH₂-N-) | ~50 |

| Morpholine C (-CH₂-O-) | ~67 |

Note: Predicted data is based on typical values for substituted benzene and morpholine rings.

Two-Dimensional NMR Techniques (COSY, NOESY)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between nuclei.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal coupling). molbase.cnresearchgate.net For this compound, a COSY spectrum would be expected to show:

Cross-peaks connecting the adjacent protons on the aromatic ring, confirming their connectivity.

A cross-peak between the two different methylene proton signals of the morpholine ring, confirming their adjacency.

No correlation from the amino protons is typically observed due to rapid exchange.

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. np-mrd.orgufrgs.br This is particularly useful for determining stereochemistry and conformation. For this molecule, a NOESY spectrum would reveal:

Correlations between the morpholine protons on the nitrogen (-CH₂-N-) and the proton at the H-3 position of the benzene ring, confirming the spatial proximity of these groups.

Correlations between adjacent protons on the aromatic ring, which would also be seen in the COSY spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like this compound. researchgate.net The technique typically generates protonated molecular ions, [M+H]⁺. For this compound (C₁₀H₁₅N₃O, Molecular Weight: 193.25 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule.

Expected ESI-MS Data

| Ion | Expected Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 194.25 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). rsc.org This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₅N₃O.

Expected HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₀H₁₆N₃O]⁺ | 194.1288 |

This high-accuracy mass measurement provides definitive evidence for the chemical formula, complementing the structural framework established by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

In the case of this compound, the IR spectrum reveals distinct absorption bands corresponding to its constituent functional groups. The presence of the amine (N-H) and aromatic (C-H) groups, as well as the morpholine ring's C-O and C-N bonds, can be confirmed by their characteristic vibrational frequencies. A study by Laurin et al. provides a detailed analysis of the IR spectrum of this compound. amazonaws.com

The following table summarizes the typical IR absorption frequencies for the key functional groups in this compound:

| Functional Group | Bond | Type of Vibration | Characteristic Absorption (cm⁻¹) |

| Amine | N-H | Stretching | 3400 - 3250 |

| Aromatic | C-H | Stretching | 3100 - 3000 |

| Alkane (Morpholine) | C-H | Stretching | 3000 - 2850 |

| Aromatic | C=C | Stretching | 1600 - 1475 |

| Amine | N-H | Bending | 1650 - 1580 |

| Ether (Morpholine) | C-O | Stretching | 1250 - 1000 |

| Amine | C-N | Stretching | 1335 - 1250 |

These characteristic absorption bands provide a molecular fingerprint for this compound, allowing for its unambiguous identification and assessment of purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides valuable information about the electronic structure of the molecule, particularly the presence of conjugated systems.

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. The presence of the morpholino and diamine substituents can influence the position and intensity of these absorption maxima (λ_max). The relative peak areas in a UV-Vis spectrum, often measured at a specific wavelength such as 254 nm, can be used for quantitative analysis. amazonaws.com

Detailed studies on the UV-Vis spectroscopic properties of this compound and its derivatives would reveal how structural modifications affect their electronic transitions. For instance, the introduction of other chromophores or auxochromes can lead to shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| This compound | Data Not Available | Data Not Available | Data Not Available | π → π* |

Further research is needed to populate the specific absorption maxima and molar absorptivities for this compound and its derivatives in various solvents.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to deduce the arrangement of atoms in the crystal lattice.

While a specific single crystal X-ray diffraction study for this compound was not found in the provided search results, a related study on a bromodomain-containing factor 3 (TcBDF3) from Trypanosoma cruzi mentions the use of this compound as an intermediate in the synthesis of ligands. The study does present the X-ray crystal structure of a related compound, pp-BRD20, highlighting the importance of X-ray crystallography in understanding ligand-protein interactions. amazonaws.com

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅N₃O |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = ?, b = ?, c = ? |

| α = ?, β = ?, γ = ? | |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Confirmation of the crystal structure of this compound through single crystal X-ray diffraction would be a valuable contribution to the field.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives or complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic metal complexes, organic radicals, and other species in a triplet state.

The application of EPR spectroscopy to this compound would require the generation of a paramagnetic derivative or its coordination to a paramagnetic metal ion. For instance, the oxidation of the diamine moiety could potentially lead to a radical cation that could be studied by EPR. Alternatively, complexes of this compound with transition metals such as copper(II) or manganese(II) would be EPR active.

The EPR spectrum would provide information about the electronic environment of the unpaired electron, including the g-factor and hyperfine coupling constants, which arise from the interaction of the electron spin with nearby nuclear spins.

No specific EPR studies on paramagnetic derivatives of this compound were identified in the initial search.

Circular Dichroism (CD) Spectroscopy (for chiral derivatives or complexes)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry of chiral molecules.

For this compound itself, which is achiral, a CD spectrum would not be observed. However, if the molecule is derivatized to introduce a chiral center or if it is used as a ligand to form a chiral metal complex, CD spectroscopy becomes an invaluable tool for stereochemical analysis.

A study on the bromodomain-containing factor 3 (TcBDF3) utilized circular dichroism to confirm the proper folding of the protein, which exhibited a characteristic α-helix signature. amazonaws.com While this study does not directly analyze a chiral derivative of this compound, it demonstrates the utility of CD spectroscopy in a related biological context. If a chiral derivative of this compound were synthesized, its CD spectrum would show positive or negative Cotton effects at specific wavelengths, providing information about its absolute configuration and conformational properties.

Further research into the synthesis and chiroptical properties of chiral derivatives of this compound is warranted.

Computational and Theoretical Studies on 4 Morpholinobenzene 1,2 Diamine Systems

Quantum Chemical Calculations: A Theoretical Framework

Quantum chemical calculations are at the heart of computational chemistry, providing a mathematical description of the behavior of electrons in molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to a vast range of molecules to predict geometries, energies, and other properties. For a hypothetical study on 4-Morpholinobenzene-1,2-diamine, DFT could be used to determine its most stable conformation, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

The exchange-correlation functional accounts for the complex interactions between electrons. Popular functionals include B3LYP, which is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, and functionals from the Minnesota family (e.g., M06-2X), which are known for their broad applicability. The selection of the appropriate combination of basis set and functional is a critical step in any computational study to ensure the reliability of the results.

Reaction Mechanism Elucidation through Computational Modeling: A Predictive Approach

Computational modeling is a powerful tool for elucidating the step-by-step process of chemical reactions.

Investigation of Reaction Pathways and Transition States

For a compound like this compound, which has multiple reactive sites (the amino groups and the aromatic ring), computational methods could be used to explore various potential reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics.

Analysis of Gibbs Free Energy Profiles

The Gibbs free energy (ΔG) is a thermodynamic potential that can be used to determine the spontaneity of a chemical reaction. wikipedia.orgstudymind.co.uk By calculating the Gibbs free energy of the reactants, transition states, and products, a Gibbs free energy profile for a reaction can be constructed. This profile provides a comprehensive picture of the thermodynamics and kinetics of the reaction, allowing for the identification of the most favorable reaction pathway. For instance, in a hypothetical study of the synthesis of a derivative from this compound, the Gibbs free energy profile would indicate the feasibility of the proposed synthetic route.

Prediction and Interpretation of Spectroscopic Parameters: Bridging Theory and Experiment

Computational methods can also be used to predict spectroscopic data, which can be invaluable for the characterization of new compounds. By calculating properties such as vibrational frequencies (for infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, computational chemistry can aid in the interpretation of experimental spectra. If experimental data were available for this compound, a comparison with computationally predicted spectra would serve to validate the calculated structure and provide a more detailed understanding of its spectroscopic features.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), are frequently employed to predict and interpret NMR spectra. For a molecule such as this compound, these calculations provide valuable insights into the electronic environment of each nucleus (¹H and ¹³C).

The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus within the molecule. The final isotropic chemical shift is derived from this tensor. The process typically begins with a geometry optimization of the molecule to find its lowest energy conformation. Following this, NMR calculations are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which has become a standard for reliable predictions of chemical shifts. respectprogram.org

The chemical shift of a given nucleus is highly sensitive to its local electronic environment. In this compound, key structural features influencing these shifts include the electron-donating effects of the two amino (-NH₂) groups and the morpholine (B109124) ring, and the aromatic system of the benzene (B151609) ring. Protons and carbons on the benzene ring are influenced by the ring current effect and the electronic contributions of the substituents. ucl.ac.uk The protons on the morpholine ring have characteristic shifts influenced by the adjacent oxygen and nitrogen atoms. libretexts.org

While specific experimental and calculated values for this exact compound are not extensively published in readily available literature, theoretical predictions can be made based on established principles. The table below outlines the expected ¹H and ¹³C NMR chemical shift ranges for the distinct nuclei in this compound, based on typical values for similar functional groups. libretexts.orgpdx.edu

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Atom Type | Position in Molecule | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Benzene Ring | 6.5 - 8.0 | 110 - 130 |

| Aromatic C-N | Benzene Ring | - | 135 - 150 |

| Aromatic C-Morpholine | Benzene Ring | - | 140 - 155 |

| Amine NH₂ | Diamine Substituents | 3.0 - 5.0 | - |

| Morpholine CH₂-N | Adjacent to Nitrogen | 2.8 - 3.5 | 45 - 55 |

Note: These are estimated ranges and can vary based on solvent, concentration, and temperature.

EPR Parameter (g-tensor) Calculations

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or transition metal complexes. The parent molecule, this compound, is a closed-shell diamagnetic compound and would not produce an EPR signal. However, its radical cation, formed via one-electron oxidation, would be EPR-active. Computational studies on this radical species would focus on calculating its EPR parameters, most notably the g-tensor and hyperfine coupling constants.

The g-tensor is a critical parameter that reflects the interaction of the unpaired electron's spin with an external magnetic field. Deviations of the g-tensor from the free electron g-value (gₑ ≈ 2.0023) are caused by spin-orbit coupling. tamu.edu Calculating the g-tensor provides deep insight into the electronic structure and the distribution of the unpaired electron's spin density within the radical.

Modern computational approaches for g-tensor calculations often employ four-component relativistic DFT methods. respectprogram.orguit.no These methods are crucial, especially for systems containing heavier atoms, as they properly account for the significant relativistic effects that influence spin-orbit coupling. uit.no The calculation provides the principal components of the g-tensor (gₓₓ, gᵧᵧ, g₂₂), the anisotropy of which reveals information about the molecular and electronic symmetry of the radical species. uit.noresearchgate.net

Table 2: Conceptual Overview of g-tensor Components for a Hypothetical this compound Radical Cation

| Parameter | Symbol | Description |

|---|---|---|

| Principal g-values | gₓₓ, gᵧᵧ, g₂₂ | The diagonal elements of the g-tensor in its principal axis system. Their values indicate the magnitude of the magnetic field/microwave frequency ratio along each principal axis. |